2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide
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Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl chloroformate, followed by the addition of hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine sulfate
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethanimidamide moiety allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H12N4O |
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Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C7H12N4O/c1-5-3-6(2)11(9-5)4-7(8)10-12/h3,12H,4H2,1-2H3,(H2,8,10) |
InChI Key |
LVGYVZZAVHBGLN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NN1C/C(=N/O)/N)C |
Canonical SMILES |
CC1=CC(=NN1CC(=NO)N)C |
Origin of Product |
United States |
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